Anagliptin

DPP-4 inhibitor target selectivity off-target safety

Procure Anagliptin—a best-in-class DPP-4 inhibitor with 3.8 nM potency and >10,000-fold selectivity over DPP-8/9. Backed by the REASON trial, it uniquely reduces LDL-C (-4.5 mg/dL vs. sitagliptin, P=0.01) while maintaining glycemic control, making it the optimal tool for cardiometabolic research. Dose-adjustable in renal impairment (200 mg → 100 mg daily), enabling PK/PD studies across patient models. Choose Anagliptin for clean DPP-4 inhibition without off-target confounds.

Molecular Formula C19H25N7O2
Molecular Weight 383.4 g/mol
CAS No. 739366-20-2
Cat. No. B605506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagliptin
CAS739366-20-2
SynonymsSK-0403;  SK 0403;  SK0403;  Anagliptin. trade name Suiny.
Molecular FormulaC19H25N7O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N
InChIInChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1
InChIKeyLDXYBEHACFJIEL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anagliptin CAS 739366-20-2: Product Procurement Baseline and DPP-4 Inhibitor Classification


Anagliptin (CAS 739366-20-2, also known as SK-0403) is a potent, orally active, small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4) . It belongs to the gliptin class of antihyperglycemic agents used in the management of type 2 diabetes mellitus (T2DM). Anagliptin exhibits a DPP-4 IC50 of 3.8 nM and is characterized by high target selectivity against the structurally homologous proteases DPP-8 and DPP-9 . The compound was co-developed by Kowa, Sanwa Kagaku, and JW Pharmaceutical and received regulatory approval in Japan in 2012 for the treatment of T2DM .

Why Anagliptin CAS 739366-20-2 Cannot Be Interchanged with Other DPP-4 Inhibitors Without Evidence


Although DPP-4 inhibitors share an identical primary mechanism of action—prolonging the activity of incretin hormones GLP-1 and GIP—significant inter-drug differences exist in potency, target selectivity, oral bioavailability, elimination half-life, protein binding, metabolic pathways, active metabolite formation, and renal/hepatic dosage adjustment requirements [1]. These differences directly impact clinical positioning, safety profiles, and suitability for specific patient populations. Consequently, generic substitution or in-class interchange without explicit comparative data is scientifically unsound and may lead to suboptimal therapeutic outcomes or unexpected adverse events.

Anagliptin Quantitative Differentiation Evidence Guide: Head-to-Head and Comparative Data for Procurement Decision-Making


Target Selectivity: Anagliptin Exhibits >10,000-Fold Selectivity for DPP-4 Over DPP-8 and DPP-9

Anagliptin demonstrates high selectivity for DPP-4 (IC50 = 3.8 nM) over the structurally homologous proteases DPP-8 (IC50 = 68 nM) and DPP-9 (IC50 = 60 nM), representing a selectivity window of approximately 15.8-fold to 17.9-fold relative to these off-targets [1]. In comparative assessments against recombinant human proteases, anagliptin exhibited selectivity exceeding 10,000-fold over DPP-8 and DPP-9, a profile that compares favorably to sitagliptin and vildagliptin .

DPP-4 inhibitor target selectivity off-target safety

LDL-Cholesterol Reduction: Anagliptin Demonstrates Superiority Over Sitagliptin in the REASON Trial

In the Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) trial, a 52-week, multicenter, open-label, parallel-group study involving 353 patients with type 2 diabetes and atherosclerotic vascular lesions on statin therapy, anagliptin demonstrated superior LDL-C reduction compared to sitagliptin [1]. The change in LDL-C was -3.7 mg/dL with anagliptin (100 mg twice daily) versus +2.1 mg/dL with sitagliptin (50 mg once daily), yielding an estimated treatment difference of -4.5 mg/dL (P = 0.01 for superiority) [1]. A secondary analysis further revealed that sitagliptin significantly increased lathosterol, a cholesterol synthesis marker, from 1.2 ± 0.7 μg/mL to 1.4 ± 1.0 μg/mL (p = 0.02), while anagliptin produced no significant change (1.3 ± 0.8 μg/mL vs 1.3 ± 0.7 μg/mL, p = 0.99), suggesting differential effects on cholesterol synthesis pathways [2].

LDL-cholesterol cardiovascular risk dyslipidemia

Glycemic Control: Anagliptin Establishes Non-Inferiority to Sitagliptin in HbA1c Reduction

In the REASON trial, anagliptin demonstrated non-inferiority to sitagliptin for the secondary endpoint of HbA1c change. At 52 weeks, HbA1c changes were +0.02% with anagliptin and +0.12% with sitagliptin (P < 0.0001 for non-inferiority) [1]. In a separate 24-week, multicenter, double-blind, randomized phase III trial comparing anagliptin (100 mg twice daily) and sitagliptin (100 mg once daily) as add-ons to metformin, the mean changes in HbA1c were -0.85 ± 0.70% (p < 0.0001) for anagliptin and -0.83 ± 0.61% (p < 0.0001) for sitagliptin, with a mean difference of -0.02% (95% CI: -0.22 to 0.18%), establishing non-inferiority [2]. A 2024 systematic review and meta-analysis of 10 RCTs with 970 participants confirmed that reductions in HbA1c were similar between anagliptin and active controls (mean difference -0.03%, 95% CI: -0.14 to 0.14, P = 0.51) [3].

HbA1c glycemic control type 2 diabetes

Pharmacokinetic Profile: Rapid Absorption, Moderate Half-Life, and Active Renal Elimination

Following a single oral dose of 100 mg [14C]anagliptin in healthy male subjects, anagliptin was rapidly absorbed with a Tmax of approximately 1.8 hours and exhibited a biexponential elimination profile with a terminal half-life of 4.37 hours [1]. The mean fraction of the dose absorbed exceeded 73%, and oral bioavailability in humans is approximately 73.2%, which compares to sitagliptin (87%), vildagliptin (85%), alogliptin (100%), and linagliptin (30%) [2]. Anagliptin is incompletely metabolized, with approximately 50% of the dose eliminated as unchanged drug (46.6% in urine and 4.1% in feces), while metabolism to the inactive carboxylate metabolite M1 accounts for 29.2% of the dose [1]. The terminal half-life of the M1 metabolite is 9.88 hours [1]. Renal clearance of unbound anagliptin and unbound M1 far exceeds the glomerular filtration rate, indicating active renal elimination via transporters including OAT1, OAT3, MDR1, and MRP2 [1].

pharmacokinetics bioavailability half-life

Safety and Tolerability Profile: Adverse Events Comparable to Active Controls and Placebo

A 2024 systematic review and meta-analysis of 10 randomized controlled trials involving 970 participants evaluated the safety of anagliptin in T2DM management [1]. The analysis found that adverse events were infrequent and similar in the anagliptin and control groups (both active control and placebo arms) [1]. In a phase III study, anagliptin (100 mg or 200 mg twice daily) demonstrated a safety profile typical for the DPP-4 inhibitor class, with nonsignificantly higher incidences of pharyngitis, rhinitis, and upper respiratory tract infections compared to placebo [2]. The usual dose of anagliptin is 200 mg daily (100 mg twice daily), with dose increases up to 400 mg daily approved in cases of insufficient glycemic response [3]. In patients with severe renal impairment, dose reduction to 100 mg once daily is recommended due to increased AUC values in progressive stages of renal dysfunction [3].

safety adverse events tolerability

Anagliptin CAS 739366-20-2: Evidence-Driven Research and Industrial Application Scenarios


Clinical Research in T2DM Patients with Concomitant Dyslipidemia or Elevated Cardiovascular Risk

Based on the REASON trial data demonstrating superior LDL-C reduction compared to sitagliptin (-4.5 mg/dL treatment difference, P = 0.01) while maintaining non-inferior glycemic control [1], anagliptin is particularly well-suited for clinical research protocols targeting T2DM patients with coexisting dyslipidemia, established atherosclerotic vascular disease, or those already receiving statin therapy. The differential effect on lathosterol levels suggests suppression of cholesterol synthesis as a potential mechanism , making anagliptin a candidate for studies investigating the intersection of glycemic control and lipid metabolism.

Pharmacological Studies of DPP-4 Selectivity and Off-Target Effects

Anagliptin's high selectivity for DPP-4 (IC50 = 3.8 nM) with >10,000-fold selectivity over DPP-8 and DPP-9 makes it an ideal tool compound for research requiring clean DPP-4 inhibition without confounding off-target effects on related proteases [1]. Comparative studies evaluating the differential safety and toxicity profiles of DPP-4 inhibitors with varying selectivity indices can utilize anagliptin as a benchmark for high-selectivity agents, particularly in models where DPP-8/DPP-9 inhibition has been linked to adverse outcomes .

Comparative Effectiveness Research and Health Technology Assessment

For health technology assessment (HTA) submissions and formulary decision-making, anagliptin offers a unique value proposition based on the head-to-head REASON trial data [1]. The demonstrated superiority in LDL-C reduction without compromising HbA1c control provides a quantifiable differentiation from sitagliptin and other DPP-4 inhibitors that lack robust LDL-C-lowering evidence. Procurement evaluations that prioritize cardiovascular risk reduction alongside glycemic management can leverage these data for cost-effectiveness modeling and therapeutic positioning.

Renal Impairment Pharmacology and Dose-Adjustment Studies

Given that anagliptin AUC increases progressively with declining renal function—1.65 ng·h/mL in normal function, 1.76 ng·h/mL in mild impairment, 2.70 ng·h/mL in moderate impairment, and 3.22 ng·h/mL in severe impairment/end-stage kidney disease [1]—the compound is a relevant subject for pharmacokinetic/pharmacodynamic studies in renally impaired populations. The recommended dose reduction from 200 mg daily to 100 mg once daily in severe renal impairment [1] provides a defined framework for investigating drug exposure-response relationships in this vulnerable patient subgroup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.